molecular formula C19H20N2O4 B6571915 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethoxybenzamide CAS No. 921540-09-2

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethoxybenzamide

Cat. No.: B6571915
CAS No.: 921540-09-2
M. Wt: 340.4 g/mol
InChI Key: SMSGAGQJVBBWSI-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a 1-ethyl-substituted indole-2-one core and a 3,5-dimethoxybenzamide moiety. The ethyl group at the indole’s 1-position and the 3,5-dimethoxy substitution on the benzamide are critical for its physicochemical properties and binding interactions. Structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-4-21-17-6-5-14(7-12(17)10-18(21)22)20-19(23)13-8-15(24-2)11-16(9-13)25-3/h5-9,11H,4,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSGAGQJVBBWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues, emphasizing substituent variations and their implications:

Compound Name Substituents on Indole Core Benzamide Substituents Molecular Weight* Primary Application Synthesis Method
Target Compound 1-ethyl-2-oxo 3,5-dimethoxy ~356.4 g/mol Investigational (pharma) Amide coupling (EDC/HOBt)
N-(2,3-Dihydro-3,3-dimethyl-2-oxo-1H-indol-5-yl)benzamide 3,3-dimethyl-2-oxo None ~280.3 g/mol Unspecified Multi-step (tin/HCl/NaOH)
[18F]fallypride (S)-N-[(1-allyl-2-pyrrolidinyl)methyl] 5-(3[18F]fluoropropyl)-2,3-dimethoxy ~438.5 g/mol PET imaging (D2/D3 receptors) Radiochemical synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A (non-indole) 3-methyl ~221.3 g/mol Metal-catalyzed C–H functionalization Acyl chloride + amino alcohol
Isoxaben N/A (isoxazole core) 2,6-dimethoxy ~361.4 g/mol Herbicide Not specified

*Molecular weights estimated based on structural formulas.

Key Observations:

Indole Core Modifications :

  • The ethyl group at the indole’s 1-position in the target compound enhances lipophilicity compared to dimethyl or unsubstituted analogues (e.g., compound from ). This may improve blood-brain barrier penetration in therapeutic contexts.
  • The 2-oxo group in the indole core is conserved across analogues, suggesting a role in hydrogen bonding or planar conformation for receptor binding.

In contrast, 2,6-dimethoxy substitution in isoxaben favors herbicide activity through distinct interactions . Methyl or halogen substitutions (e.g., in or propanil) reduce steric bulk, favoring applications in catalysis or agrochemicals.

Applications: Benzamide derivatives exhibit diverse roles: [18F]fallypride’s high D2/D3 affinity enables neuroimaging , while isoxaben’s herbicidal activity arises from cellulose biosynthesis inhibition .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated ~2.8) is higher than [18F]fallypride (logP ~3.5) due to its ethyl group versus fluoropropyl chain. This difference may affect biodistribution.
  • Receptor Affinity: While [18F]fallypride binds D2/D3 receptors with subnanomolar affinity, the target compound’s dimethoxy groups could favor serotonin or sigma receptor interactions, common among methoxy-substituted benzamides.

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